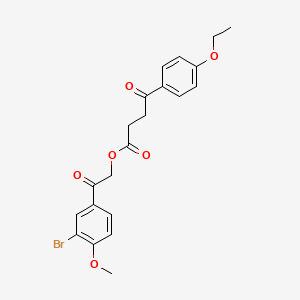![molecular formula C20H20N2O3 B4922888 N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine](/img/structure/B4922888.png)
N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine, also known as NBMI, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of chelating agents, which are molecules that can bind to metal ions and remove them from the body.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have chelating properties for a wide range of metal ions, including mercury, lead, and cadmium. Therefore, it has been proposed as a potential treatment for heavy metal toxicity.
N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The mechanism of action of N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine involves the formation of stable complexes with metal ions, which can then be excreted from the body. Additionally, N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which can protect against neurodegenerative diseases. Additionally, it has been shown to have cardioprotective effects by reducing oxidative stress in the heart.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine is its ability to chelate a wide range of metal ions, making it a potentially useful tool in the study of metal toxicity. However, one limitation is that it can also chelate essential metals, such as zinc and iron, which can lead to unintended consequences.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine. One area of research is the development of more selective chelating agents that can target specific metal ions without affecting essential metals. Additionally, the potential use of N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine in the treatment of neurodegenerative diseases and cardiovascular disease requires further investigation. Finally, the use of N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine in combination with other therapies, such as antioxidants and anti-inflammatory agents, may have synergistic effects that could enhance its therapeutic potential.
Conclusion:
N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine is a compound with significant potential for therapeutic applications in various diseases. Its chelating properties and neuroprotective effects make it a promising candidate for the treatment of heavy metal toxicity and neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and potential limitations.
Synthesemethoden
The synthesis of N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine involves a multi-step process that starts with the reaction between 2-nitrobenzaldehyde and furfural, followed by the reduction of the resulting compound to form 5-(2-nitrophenyl)-2-furfuryl alcohol. The final step involves the reaction between the alcohol and N-benzyl-ethylenediamine to form N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine.
Eigenschaften
IUPAC Name |
N-benzyl-N-[[5-(2-nitrophenyl)furan-2-yl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-2-21(14-16-8-4-3-5-9-16)15-17-12-13-20(25-17)18-10-6-7-11-19(18)22(23)24/h3-13H,2,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFZHNZNCQWAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-[[5-(2-nitrophenyl)furan-2-yl]methyl]ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzoyl-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine](/img/structure/B4922811.png)

![ethyl (5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4922826.png)
![methyl 3-({[(4-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B4922833.png)
![N-(1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4922857.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide](/img/structure/B4922865.png)

![4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde](/img/structure/B4922872.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B4922879.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4922896.png)

![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B4922902.png)
![N-[(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B4922909.png)